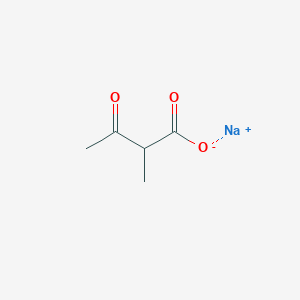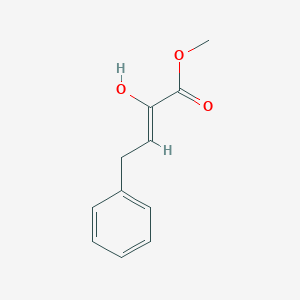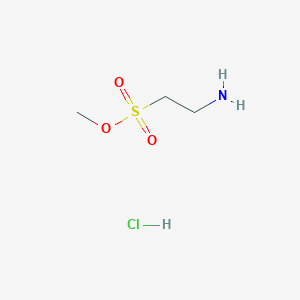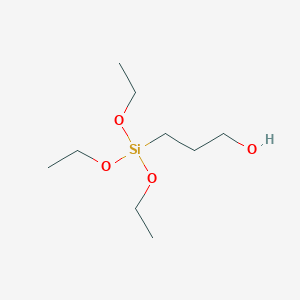
Methylacetoacetatesodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylacetoacetatesodiumsalt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:
CH3COCH2COOCH3+NaOCH3→CH3COCHNaCOOCH3+CH3OH
Industrial Production Methods
On an industrial scale, this compound is produced by treating diketene with methanol in the presence of sodium hydroxide. This method ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methylacetoacetatesodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It undergoes nucleophilic substitution reactions due to the presence of the active methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetoacetates.
Wissenschaftliche Forschungsanwendungen
Methylacetoacetatesodiumsalt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of methylacetoacetatesodiumsalt involves its ability to act as a nucleophile due to the presence of the active methylene group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylacetoacetatesodiumsalt: Similar in structure but with an ethyl group instead of a methyl group.
Lithiumacetoacetate: Similar in structure but with lithium instead of sodium.
Diethyloxalacetatesodiumsalt: Similar in structure but with an oxalate group.
Uniqueness
Methylacetoacetatesodiumsalt is unique due to its specific reactivity and stability, making it a preferred choice in certain synthetic applications. Its sodium salt form enhances its solubility and reactivity compared to its ester counterparts .
Eigenschaften
Molekularformel |
C5H7NaO3 |
|---|---|
Molekulargewicht |
138.10 g/mol |
IUPAC-Name |
sodium;2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(4(2)6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
AGCGGNCZCFZBNN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)


![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)




![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)

